molecular formula C21H29ClN2O2 B13775664 N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride CAS No. 87415-93-8

N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride

Katalognummer: B13775664
CAS-Nummer: 87415-93-8
Molekulargewicht: 376.9 g/mol
InChI-Schlüssel: NLZBJSRGVKZCBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride is a chemical compound with the molecular formula C21H28N2O2·HCl and a molecular weight of 376.97 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride typically involves the reaction of diphenylacetic acid with 2-hydroxy-3-diethylaminopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Hydroxy-3-diethylaminopropyl)diphenylacetamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Eigenschaften

CAS-Nummer

87415-93-8

Molekularformel

C21H29ClN2O2

Molekulargewicht

376.9 g/mol

IUPAC-Name

[3-[(2,2-diphenylacetyl)amino]-2-hydroxypropyl]-diethylazanium;chloride

InChI

InChI=1S/C21H28N2O2.ClH/c1-3-23(4-2)16-19(24)15-22-21(25)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19-20,24H,3-4,15-16H2,1-2H3,(H,22,25);1H

InChI-Schlüssel

NLZBJSRGVKZCBW-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.